molecular formula C14H25N3O2 B1430577 1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one CAS No. 1803561-15-0

1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one

Cat. No. B1430577
CAS RN: 1803561-15-0
M. Wt: 267.37 g/mol
InChI Key: RYOYZIMUXVRBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one (OPP) is a novel synthetic compound with a wide range of applications in scientific research. OPP is a piperidine derivative with a unique structure that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one has been found to have a wide range of applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for binding proteins, and as a tool to study the interactions between proteins and small molecules. This compound has also been used to study the structure and function of proteins and peptides, and to investigate the mechanisms of action of drugs and other compounds.

Mechanism of Action

The exact mechanism of action of 1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one is not yet fully understood. However, it is believed that this compound binds to specific proteins and peptides and acts as a competitive inhibitor, blocking their activity. It is also believed that this compound may interact with other proteins or peptides and alter their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. It has also been found to affect the activity of various receptors and ion channels, and to modulate the activity of various hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood. As such, it is important to use caution when using this compound in experiments and to be aware of the potential risks associated with its use.

Future Directions

As 1-(Oxan-4-yl)-3-(piperazin-1-yl)piperidin-2-one is a relatively new compound, there are many potential future directions for research. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to better understand the mechanism of action of this compound and to explore its potential use in therapeutic applications. Finally, further research is needed to better understand the structure and function of this compound and its interactions with other proteins and peptides.

properties

IUPAC Name

1-(oxan-4-yl)-3-piperazin-1-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c18-14-13(16-8-5-15-6-9-16)2-1-7-17(14)12-3-10-19-11-4-12/h12-13,15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOYZIMUXVRBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CCOCC2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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